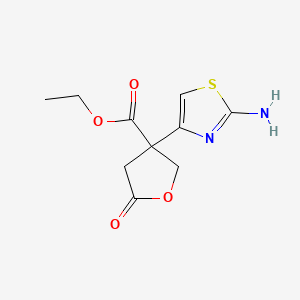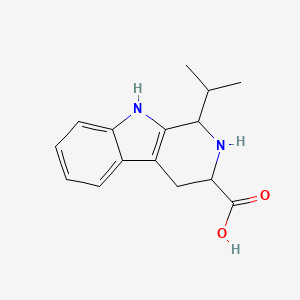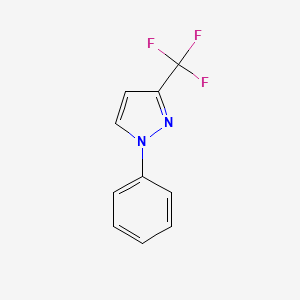
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a trifluoromethyl group and a phenyl group on the pyrazole ring influences its chemical behavior and potential applications, particularly in the pharmaceutical and agrochemical industries due to its structural significance in various biological activities .
Synthesis Analysis
The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles can be achieved through regioselective methods. A notable approach involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones, followed by deprotective hydrolysis to yield the desired 1,3-isomers. This method allows for the selective formation of the 1,3-isomer over the 1,5-isomer, which can also be synthesized by direct cyclocondensation with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of certain pyrazole isomers have been determined, revealing that the phenyl ring is almost perpendicularly positioned to the pyrazole ring system, which is consistent with the anisotropic NMR shielding effect observed in solution . Additionally, the molecular structure of related compounds has been confirmed using single-crystal X-ray diffraction studies, which also show the presence of stabilizing intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cycloaddition, which is a common method for constructing the pyrazole ring. For example, the synthesis of pyrazole triflones involves the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, yielding compounds with a triflyl group at the 3-position . This type of reaction demonstrates the reactivity of the pyrazole ring and its ability to form new bonds under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles are influenced by the substituents on the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the adjacent hydrogen atoms and the overall electronic distribution within the molecule. The phenyl group can contribute to the hydrophobic character of the compound and also participate in π-π interactions, which can be important for molecular recognition processes. The properties of these compounds can be further explored through computational studies, such as density functional theory (DFT) calculations, to predict their behavior in different environments .
Wissenschaftliche Forschungsanwendungen
1. Regioselective Synthesis
- Summary of Application: This compound is used in the regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles) .
- Methods of Application: The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis while the 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .
- Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
2. Multicomponent Reaction
- Summary of Application: This compound is used in a multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to give 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno .
- Methods of Application: The reaction was carried out in dimethyl sulfoxide at ambient temperature .
- Results or Outcomes: The reaction resulted in the synthesis of a previously unknown chromeno .
3. Reaction with 2-Chlorobenzaldehyde
- Summary of Application: This compound reacts with 2-chlorobenzaldehyde to form a new compound .
- Methods of Application: The reaction involves the addition of a second pyrazolone unit to the primarily formed 1:1 condensation product .
- Results or Outcomes: The reaction leads to the formation of the title compound, which results from the addition of a second pyrazolone unit to the primarily formed 1:1 condensation product .
4. Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles
- Summary of Application: This compound is used in the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
- Methods of Application: The synthesis involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .
- Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
5. Use in Pharmaceutical Industry
- Summary of Application: This compound is used in the pharmaceutical industry, but the specific application is not mentioned .
- Methods of Application: The methods of application in the pharmaceutical industry are not specified .
- Results or Outcomes: The outcomes of its use in the pharmaceutical industry are not specified .
6. Reaction with Other Compounds
- Summary of Application: This compound reacts with other compounds to form new compounds .
- Methods of Application: The specific methods of application are not mentioned .
- Results or Outcomes: The reaction leads to the formation of new compounds .
7. Use in Material Science
- Summary of Application: This compound is used in material science, but the specific application is not mentioned .
- Methods of Application: The methods of application in material science are not specified .
- Results or Outcomes: The outcomes of its use in material science are not specified .
8. Use in Chemical Synthesis
- Summary of Application: This compound is used in the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
- Methods of Application: The synthesis involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .
- Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
9. Use in Pharmaceutical Industry
- Summary of Application: This compound is used in the pharmaceutical industry, but the specific application is not mentioned .
- Methods of Application: The methods of application in the pharmaceutical industry are not specified .
- Results or Outcomes: The outcomes of its use in the pharmaceutical industry are not specified .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPVEJBNHMWPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380087 | |
| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
99498-65-4 | |
| Record name | 1-phenyl-3-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



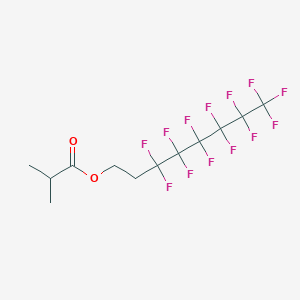
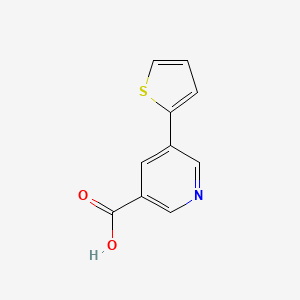
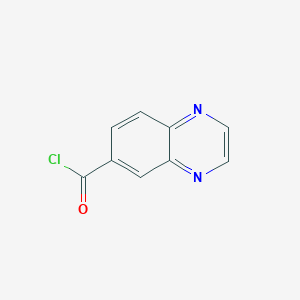
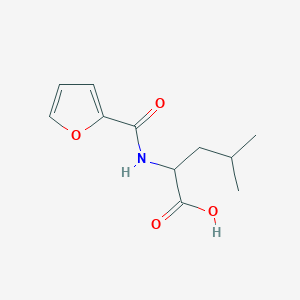
![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)
![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)
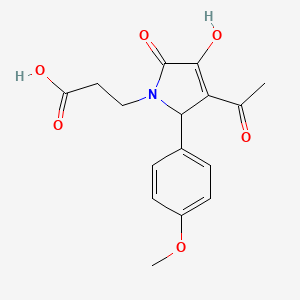
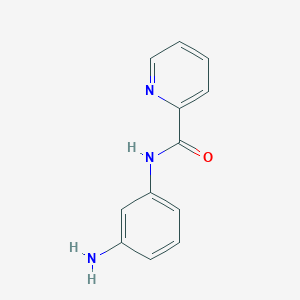

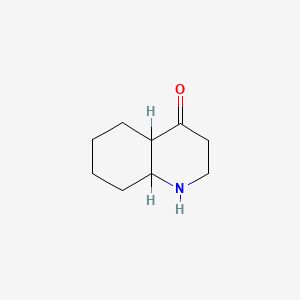
![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)
